What is the chemical structure of 4-(Difluoromethyl)-2-methoxypyridine
What is the chemical structure of 4-(Difluoromethyl)-2-methoxypyridine
An In-Depth Technical Guide to 4-(Difluoromethyl)-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Difluoromethyl)-2-methoxypyridine, a fluorinated heterocyclic compound of increasing interest in medicinal and agricultural chemistry. The incorporation of a difluoromethyl (CF₂H) group into the pyridine scaffold offers unique physicochemical properties, positioning it as a valuable building block for the synthesis of novel bioactive molecules. This document details its chemical structure, physicochemical properties, a robust synthetic methodology, and its potential applications in drug discovery, grounded in the established utility of related fluorinated motifs.
Introduction: The Strategic Role of Fluorine in Pyridine Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug design, with fluorinated compounds consistently represented among FDA-approved drugs.[1][2] The pyridine ring, a privileged scaffold in numerous pharmaceuticals, is often functionalized to modulate its electronic and steric properties. When combined, these strategies give rise to powerful building blocks for drug discovery.
The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a versatile functional moiety.[3] It acts as a unique bioisostere for hydroxyl (-OH), amine (-NH), and thiol (-SH) groups, primarily due to its capacity to act as a hydrogen bond donor.[4] This property, distinct from the more common trifluoromethyl (-CF₃) group, allows for novel molecular interactions with biological targets.[4] Furthermore, the CF₂H group modulates lipophilicity, metabolic stability, and pKa, providing a sophisticated tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds.[4] This guide focuses on 4-(Difluoromethyl)-2-methoxypyridine, a molecule that synergistically combines the benefits of the methoxypyridine core with the strategic advantages of the difluoromethyl group.
Chemical Structure and Physicochemical Properties
4-(Difluoromethyl)-2-methoxypyridine is a substituted pyridine featuring a methoxy group at the C2 position and a difluoromethyl group at the C4 position. The electron-donating methoxy group and the electron-withdrawing difluoromethyl group create a unique electronic distribution within the aromatic ring, influencing its reactivity and interaction potential.
Structural Representation
The chemical structure is as follows:
Physicochemical Data
The key properties of 4-(Difluoromethyl)-2-methoxypyridine are summarized in the table below. These values are calculated based on its structure and are comparable to related compounds found in chemical databases.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₇F₂NO | Calculated |
| Molecular Weight | 159.13 g/mol | Calculated |
| CAS Number | 1227568-80-7 | Supplier Data |
| Appearance | Colorless to pale yellow liquid | Predicted |
| Boiling Point | ~180-190 °C at 760 mmHg | Estimated |
| Density | ~1.25 g/mL | Estimated |
| SMILES | COC1=NC=C(C=C1)C(F)F | Standard Notation |
| InChI Key | Predicted from structure | Standard Notation |
Predicted Spectral Characteristics
Characterization of 4-(Difluoromethyl)-2-methoxypyridine relies on standard spectroscopic techniques. Based on data from analogous structures, the following spectral features are anticipated:[5][6][7]
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¹H NMR: The spectrum would feature a characteristic triplet for the proton of the CHF₂ group (δ ≈ 6.5-7.0 ppm) due to coupling with the two fluorine atoms (²JH-F ≈ 55-60 Hz). The methoxy group would appear as a singlet (δ ≈ 3.9-4.1 ppm). The pyridine ring protons would appear as distinct signals in the aromatic region (δ ≈ 7.0-8.5 ppm).
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¹⁹F NMR: The spectrum would show a doublet (δ ≈ -90 to -120 ppm relative to CFCl₃) corresponding to the two equivalent fluorine atoms, arising from coupling to the single proton of the difluoromethyl group.[6]
-
¹³C NMR: The carbon of the CHF₂ group would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). Other signals would correspond to the methoxy carbon and the five distinct carbons of the pyridine ring.
-
Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent [M+H]⁺ ion at m/z 160.05.
Synthesis and Manufacturing Protocol
While multiple routes to functionalized pyridines exist, a reliable and scalable synthesis of 4-(Difluoromethyl)-2-methoxypyridine can be adapted from established methods for analogous trifluoromethylpyridines.[8] The following multi-step protocol starts from a non-pyridine source, ensuring high regioselectivity.
Synthetic Workflow Diagram
The overall synthetic strategy is depicted below.
Caption: Synthetic workflow for 4-(Difluoromethyl)-2-methoxypyridine.
Step-by-Step Experimental Protocol
Step i & ii: Synthesis of 4-(Difluoromethyl)-2(1H)-pyridinone
This initial phase involves a Horner-Wadsworth-Emmons type reaction followed by cyclization. This approach constructs the pyridine ring from an acyclic difluoromethylated precursor.
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Reaction Setup: To a stirred solution of a suitable alcohol solvent (e.g., ethanol), add a base such as potassium carbonate.
-
Reagent Addition: Add triethyl phosphonoacetate dropwise to the suspension. Following this, add 4,4-dialkoxy-1,1-difluorobutan-2-one.
-
Condensation: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC-MS). This forms a mixture of condensation products.
-
Cyclization: Cool the reaction mixture. Add an ammonium salt of an organic acid, such as ammonium acetate.[8] Heat the mixture again to reflux in a suitable solvent (e.g., acetic acid) to drive the cyclization and formation of the pyridinone ring.
-
Workup and Isolation: After cooling, the mixture is diluted with water, causing the product to precipitate. The solid 4-(difluoromethyl)-2(1H)-pyridinone is isolated by filtration, washed with a non-polar solvent like toluene, and dried under vacuum.
Causality: Using an acyclic precursor like 4,4-dialkoxy-1,1-difluorobutan-2-one allows for the unambiguous placement of the difluoromethyl group at the 4-position of the resulting pyridine ring, avoiding isomeric mixtures that can arise from direct functionalization of a pre-formed pyridine.
Step iii: Chlorination to 2-Chloro-4-(difluoromethyl)pyridine
The hydroxyl group of the pyridinone tautomer is converted to a chloride, a better leaving group for subsequent nucleophilic substitution.
-
Reaction Setup: Charge a reaction vessel with 4-(difluoromethyl)-2(1H)-pyridinone.
-
Reagent Addition: Slowly add a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), at a controlled temperature (e.g., 0-10 °C).
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction is monitored until completion.
-
Workup and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product can be purified by distillation or column chromatography.
Causality: The pyridinone exists in equilibrium with its 2-hydroxypyridine tautomer. The chlorinating agent reacts with the hydroxyl form to install a chlorine atom at the C2 position, activating it for the final methoxylation step.
Step iv: Methoxylation to 4-(Difluoromethyl)-2-methoxypyridine
The final step is a nucleophilic aromatic substitution where the chloride is displaced by a methoxide anion.
-
Reaction Setup: Prepare a solution of sodium methoxide in methanol. This can be done by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
Reagent Addition: Add the 2-chloro-4-(difluoromethyl)pyridine intermediate to the sodium methoxide solution.
-
Reaction: Heat the mixture to reflux and maintain until the starting material is fully consumed.
-
Workup and Isolation: Cool the reaction, remove the methanol under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product, 4-(Difluoromethyl)-2-methoxypyridine, is purified by vacuum distillation or flash chromatography to yield a high-purity liquid.
Causality: The electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group facilitates nucleophilic attack at the C2 position, allowing for efficient displacement of the chloride by the strongly nucleophilic methoxide.
Applications in Drug Discovery and Development
4-(Difluoromethyl)-2-methoxypyridine is not typically an active pharmaceutical ingredient itself but rather a high-value building block for constructing more complex molecules. Its utility stems from the strategic combination of its structural features.
Role as a Privileged Scaffold
The methoxypyridine core is present in numerous bioactive compounds, including PI3K/mTOR dual inhibitors and gamma-secretase modulators.[9][10] This scaffold is adept at forming key interactions within enzyme active sites. By introducing a difluoromethyl group, medicinal chemists can:
-
Introduce a Hydrogen Bond Donor: The C-H bond in the CF₂H group is polarized and can act as a hydrogen bond donor, potentially forming novel interactions with target proteins that are not possible with a methyl or trifluoromethyl group.[4]
-
Modulate Lipophilicity and Solubility: The CF₂H group can fine-tune the compound's logP value, impacting its solubility, cell permeability, and overall ADME (absorption, distribution, metabolism, and excretion) profile.
-
Enhance Metabolic Stability: The C-F bonds are exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism at that position, which can improve the half-life of a drug candidate.
Logical Workflow for Application in Lead Optimization
The use of 4-(Difluoromethyl)-2-methoxypyridine can be envisioned as a key step in a lead optimization campaign.
Caption: Logic for using the title compound in lead optimization.
Safety and Handling
While specific toxicity data for 4-(Difluoromethyl)-2-methoxypyridine is not widely available, it should be handled with the standard precautions used for laboratory chemicals. Related fluorinated pyridines are classified as irritants and may be harmful if inhaled, ingested, or in contact with skin.[11]
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Work in a well-ventilated fume hood. Avoid breathing vapors.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.
Conclusion
4-(Difluoromethyl)-2-methoxypyridine represents a sophisticated and strategically valuable building block for modern chemical research. It combines the well-established utility of the methoxypyridine scaffold with the unique and advantageous properties of the difluoromethyl group. Its ability to serve as a hydrogen bond donor, enhance metabolic stability, and modulate physicochemical properties makes it a powerful tool for medicinal chemists aiming to overcome common challenges in drug discovery and lead optimization. The synthetic route detailed herein provides a practical and scalable method for its preparation, paving the way for its broader application in the development of next-generation therapeutics and agrochemicals.
References
-
NextSDS. (n.d.). 4-(difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid — Chemical Substance Information. Retrieved from NextSDS. [Link]
- Catalyzed Decarboxylative meta-C–H Difluoromethylation - Supporting Information. (n.d.). Retrieved from supporting information documents for a scientific article.
-
Chemsrc. (2025). 4-Chloro-2,6-dimethoxypyridine | CAS#:62616-14-2. Retrieved from Chemsrc. [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxypyridine. Retrieved from PubChem. [Link]
-
RSC Publishing. (n.d.). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Retrieved from RSC Advances. [Link]
- Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715.
- Tasks in NMR data analysis for Nature Products. (2022, April 27).
- Götz, N., et al. (2005). Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone. U.S.
-
Harrison, B. A., et al. (2018). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 28(1), 29-34. [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from ChemRxiv. [Link]
-
Gosselin, F., et al. (2021). Process for the preparation of (S)-2-((2-((S)-4-(difluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][12][13]oxa.... European Patent No. EP 3 555 107 B1. [Link]
-
ResearchGate. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from ResearchGate. [Link]
-
Elguero, J., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-Campho[2,3-c]pyrazoles. Molecules, 22(11), 2003. [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes, 2(111). [Link]
- Grotenhuis, P. A. M., & Priffwitz, P. E. (1986). Process for the preparation of fluorinated pyridines.
- Preparation of difluorpyridine compounds. (1985).
- Method for synthesizing 4-trifluoromethyl pyridine compound. (2000).
-
Hagooly, A. (2022). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 13(10), 1152-1156. [Link]
-
Reddy, V. G., et al. (2025). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
- 8. US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone - Google Patents [patents.google.com]
- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(ジフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. nextsds.com [nextsds.com]
- 13. 4-Fluoro-2-methoxypyridine | C6H6FNO | CID 338458 - PubChem [pubchem.ncbi.nlm.nih.gov]
